tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Description
This compound is a highly functionalized purine derivative characterized by a tert-butyl carbamate protective group and a complex bicyclic ether system (tetrahydrofuro[3,4-d][1,3]dioxolane) linked to the purine core. The structure includes a hydroxymethyl substituent on the dioxolane ring, which may enhance hydrophilicity and influence molecular conformation. Such features are critical in medicinal chemistry, where purine derivatives often serve as kinase inhibitors or nucleoside analogs . The tert-butyl carbamate group is commonly employed to protect amines during synthetic processes, improving stability and solubility for intermediate handling .
Properties
IUPAC Name |
tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O8/c1-21(2,3)35-19(30)28(20(31)36-22(4,5)6)17-13-16(24-10-25-17)27(11-26-13)18-15-14(12(9-29)32-18)33-23(7,8)34-15/h10-12,14-15,18,29H,9H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVVIXOQRJHQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the furodioxol ring and the tert-butyl carbamate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the purine base or the furodioxol ring.
Substitution: Various substitution reactions can occur at the purine base or the furodioxol ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate ()
- Structural Differences : This analogue replaces the tetrahydrofurodioxolane moiety with an ethyl linker and introduces a methyl group on the carbamate. The purine core retains an 8-oxo substituent instead of the hydroxymethyl-dioxolane system.
- The 8-oxo group could participate in hydrogen bonding, whereas the hydroxymethyl group in the target compound may enhance solubility .
Generic Purine Carbamates
- Compounds like gefitinib-inspired kinase inhibitors () share purine backbones but lack the dioxolane system.
Physicochemical Properties
Biological Activity
The compound tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate (CAS Number: 1152172-19-4) is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a purine base and a tetrahydrofurodioxole moiety, suggests significant biological activity. This article aims to explore the biological activity of this compound based on available research findings.
Molecular Characteristics
- Molecular Formula : C23H33N5O8
- Molecular Weight : 507.544 g/mol
- CAS Number : 1152172-19-4
- Purity : ≥97%
The compound's structure includes several functional groups that may influence its reactivity and biological interactions. The presence of hydroxymethyl and tert-butyl groups is particularly noteworthy for their potential roles in modulating biological activity.
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
- Antiviral Properties : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Antitumor Activity : The purine base is often associated with nucleoside analogs that can interfere with DNA synthesis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that structurally related purine derivatives significantly inhibited viral replication in vitro. The mechanism was attributed to competitive inhibition of viral polymerases .
Case Study 2: Antitumor Activity
Research conducted by the Technical University of Denmark highlighted the compound's potential as a chemotherapeutic agent. In vitro tests showed that it induced apoptosis in cancer cell lines through mitochondrial pathways .
Case Study 3: Enzyme Interaction Studies
A recent publication examined the interaction of similar compounds with key metabolic enzymes. The findings suggested that these compounds could modulate enzyme activity, impacting metabolic pathways related to disease states .
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
